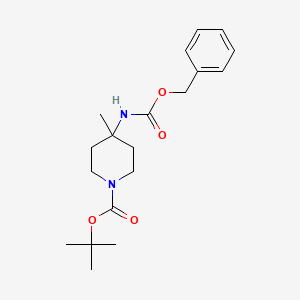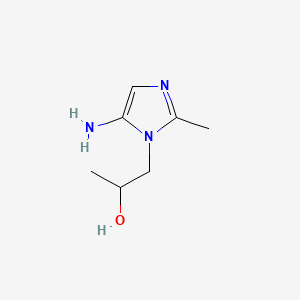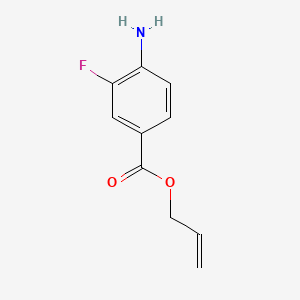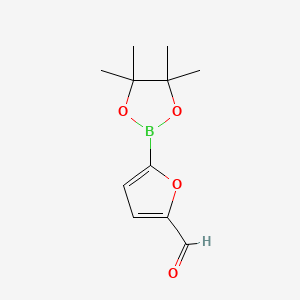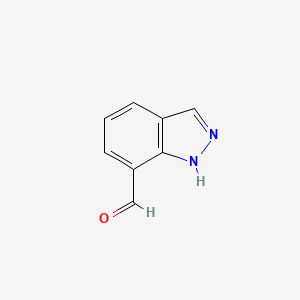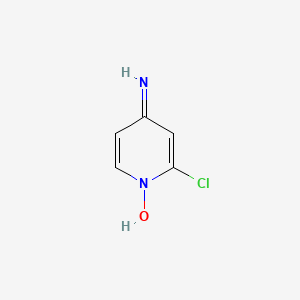
4-Amino-2-chloropyridin-1-ium-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-chloropyridin-1-ium-1-olate is an organic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring. This compound is known for its diverse properties and applications in various fields, including pharmaceuticals, agrochemicals, and dye synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloropyridin-1-ium-1-olate typically involves the chlorination of 4-aminopyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 2-position of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes with optimized reaction parameters to achieve high yields and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-chloropyridin-1-ium-1-olate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and chlorine atoms.
Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, imines, and Schiff bases, which have significant applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-chloropyridin-1-ium-1-olate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pyridine-based drugs, such as antihistamines, anti-inflammatory agents, and sedatives.
Industry: It is utilized in the production of dyes, pigments, and photochromic materials.
Wirkmechanismus
The mechanism of action of 4-Amino-2-chloropyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The amino and chloro groups in the molecule render it reactive towards nucleophilic substitution reactions, allowing it to form covalent bonds with target molecules . This reactivity is crucial for its biological and chemical activities, enabling it to modulate various biochemical pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-chloropyridine: Similar in structure but lacks the 1-ium-1-olate group.
2-Chloro-4-nitropyridine: Contains a nitro group instead of an amino group.
4-Amino-2-bromopyridine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-Amino-2-chloropyridin-1-ium-1-olate is unique due to its specific combination of amino and chloro groups, which impart distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-chloro-1-hydroxypyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3-4(7)1-2-8(5)9/h1-3,7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPPXLXHVYPRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=CC1=N)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B581899.png)
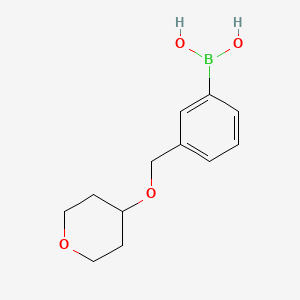
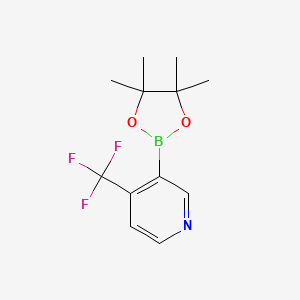
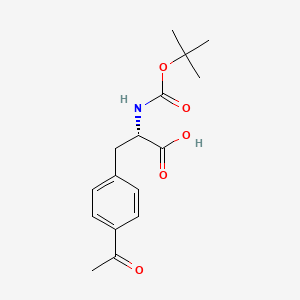
![(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B581906.png)
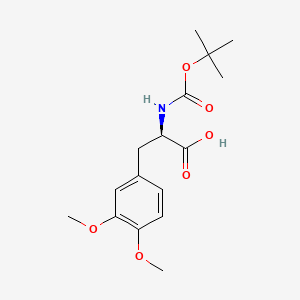
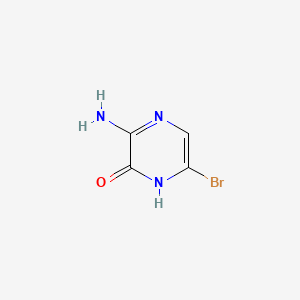
![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)
